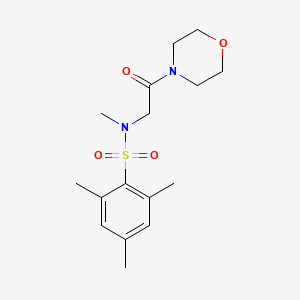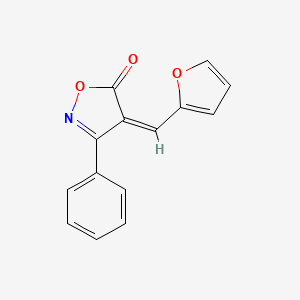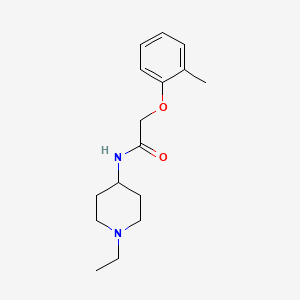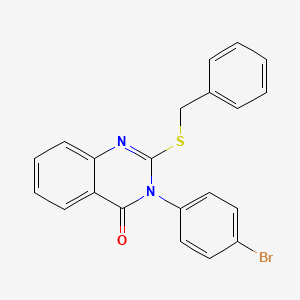
2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
Vue d'ensemble
Description
2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It binds to the calcium channel and prevents the opening of the channel, thereby reducing the influx of calcium ions. This mechanism of action has been found to be effective in various cellular processes, including muscle contraction, secretion, and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, insulin secretion, and neurotransmitter release. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages for lab experiments. It is a potent and selective calcium channel blocker that can be used to study the role of calcium in various cellular processes. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has been found to be toxic to some cell types, and its effects on other cellular processes are not well understood.
Orientations Futures
There are several future directions for the use of 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in scientific research. One potential future direction is the use of this compound in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another potential future direction is the use of this compound in the treatment of inflammatory diseases. This compound has been found to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, future research could focus on the development of new calcium channel blockers based on the structure of this compound, which could have improved efficacy and fewer side effects.
Conclusion:
This compound, also known as this compound, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective calcium channel blocker that has been found to have various biochemical and physiological effects. This compound has several advantages for lab experiments, including its stability and selectivity, but it also has some limitations, including toxicity to some cell types. Future research on this compound could focus on its potential as a cancer treatment, anti-inflammatory agent, and the development of new calcium channel blockers based on its structure.
Applications De Recherche Scientifique
2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been widely used in scientific research as a calcium channel blocker. It has been found to inhibit the influx of calcium ions into cells, which can affect various cellular processes such as muscle contraction, secretion, and gene expression. This compound has also been used as a tool to study the role of calcium in various physiological processes, including platelet aggregation, insulin secretion, and neurotransmitter release.
Propriétés
IUPAC Name |
N,2,4,6-tetramethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-9-13(2)16(14(3)10-12)23(20,21)17(4)11-15(19)18-5-7-22-8-6-18/h9-10H,5-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLQYXVQIPYYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749605.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4749618.png)
![N-cycloheptyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4749619.png)
![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)

![2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4749664.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4749673.png)